molecular formula C6H9N3O2 B13158214 2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide

2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide

Cat. No.: B13158214
M. Wt: 155.15 g/mol
InChI Key: WFTQUWORQYNZAX-UHFFFAOYSA-N
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Description

2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide: is a heterocyclic compound with the molecular formula C6H9N3O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides. The reaction typically proceeds under mild conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts such as nickel or copper can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, oxo compounds, and reduced forms of the original compound.

Scientific Research Applications

2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

5-amino-3-hydroxy-2-methyl-2H-pyrrole-4-carboxamide

InChI

InChI=1S/C6H9N3O2/c1-2-4(10)3(6(8)11)5(7)9-2/h2,10H,1H3,(H2,7,9)(H2,8,11)

InChI Key

WFTQUWORQYNZAX-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(C(=N1)N)C(=O)N)O

Origin of Product

United States

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